molecular formula C13H21N5O2 B2902542 3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione CAS No. 333752-00-4

3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione

Cat. No. B2902542
CAS RN: 333752-00-4
M. Wt: 279.344
InChI Key: OWSCIBZISKRFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione, also known as MPA, is a synthetic compound that belongs to the class of xanthine derivatives. MPA has been studied for its potential use in scientific research due to its unique properties, including its ability to inhibit certain enzymes and affect cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione involves its ability to inhibit the activity of certain enzymes, which can affect cellular signaling pathways. For example, this compound has been shown to increase the levels of cyclic AMP and cyclic GMP, which are important second messengers in cellular signaling. This compound has also been shown to activate certain protein kinases, which can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This compound has also been shown to have anti-inflammatory properties, which may make it useful as a potential therapeutic agent for certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione in lab experiments is its ability to selectively inhibit certain enzymes, which can allow researchers to study specific cellular signaling pathways. However, one limitation of using this compound is that it may have off-target effects on other enzymes or cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione. One area of interest is the development of this compound-based therapeutics for certain diseases, such as inflammatory disorders and neurological disorders. Another area of interest is the use of this compound as a tool for studying cellular signaling pathways and the development of new drugs that target these pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Synthesis Methods

3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione can be synthesized through a multi-step process involving the reaction of various chemical compounds. One method involves the reaction of 2,6-dichloropurine with isobutylamine to produce 3-methyl-7-(2-methylpropyl)-2,6-dichloropurine. This compound is then reacted with propylamine and sodium hydroxide to produce this compound.

Scientific Research Applications

3-Methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione has been studied for its potential use in various scientific research applications, including as a tool for studying cellular signaling pathways and as a potential therapeutic agent for certain diseases. This compound has been shown to inhibit the activity of certain enzymes, such as cyclic nucleotide phosphodiesterases and adenosine deaminase, which play important roles in cellular signaling.

properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-6-14-12-15-10-9(18(12)7-8(2)3)11(19)16-13(20)17(10)4/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSCIBZISKRFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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